Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, Bartoli indole synthesis, or Gassman indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where the indole is treated with a sulfonyl chloride in the presence of a base.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate
- Methyl 1-(phenylsulfonyl)-1H-indole-5-carboxylate
- Methyl 1-(phenylsulfonyl)-1H-indole-7-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group on the indole ring varies among these compounds, leading to differences in their chemical reactivity and biological activity .
- Uniqueness: Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)13-8-7-12-9-10-17(15(12)11-13)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSHXYXABZKYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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